(E)-1-(2-(thiophen-3-yl)thiazolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Description
The compound (E)-1-(2-(thiophen-3-yl)thiazolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one features a unique hybrid structure combining a thiazolidine ring (a five-membered heterocycle with nitrogen and sulfur) fused to a thiophene moiety and linked via an α,β-unsaturated ketone (enone) to a 3,4,5-trimethoxyphenyl group. The thiazolidine-thiophene moiety may enhance electronic delocalization and influence intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for biological interactions .
Properties
IUPAC Name |
(E)-1-(2-thiophen-3-yl-1,3-thiazolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S2/c1-22-15-10-13(11-16(23-2)18(15)24-3)4-5-17(21)20-7-9-26-19(20)14-6-8-25-12-14/h4-6,8,10-12,19H,7,9H2,1-3H3/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUDOGBZPOQDPI-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCSC2C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCSC2C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(2-(thiophen-3-yl)thiazolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a novel compound that has garnered attention for its potential biological activities. This compound features a thiazolidinone moiety fused with a thiophene ring and a trimethoxyphenyl group, which may contribute to its pharmacological effects. Recent studies have highlighted its antimicrobial, anticancer, and antioxidant properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of thiophene derivatives with thiazolidinone precursors. The characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives, including the compound , exhibit significant antimicrobial properties. In a study evaluating various derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus, it was found that compounds with methoxy substitutions demonstrated enhanced activity. The presence of the thiophene ring is thought to contribute to this effect, potentially through mechanisms involving disruption of microbial membranes or interference with metabolic pathways .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6b | E. coli | 32 µg/mL |
| 6h | S. aureus | 16 µg/mL |
| (E)-1... | Bacillus subtilis | 8 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and A375 (melanoma) revealed that it exhibits cytotoxic effects at low concentrations (GI50 values ranging from 0.17 to 0.45 µM). The mechanism of action appears to involve induction of apoptosis and disruption of mitotic processes .
Table 2: Anticancer Activity in Cell Lines
| Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.25 | Apoptosis induction |
| A375 | 0.17 | Microtubule disruption |
| HCT116 | 0.45 | Cell cycle arrest |
Case Studies
Several case studies have documented the biological activity of thiazolidinone derivatives:
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed substantial inhibition against antibiotic-resistant strains, highlighting their potential in treating infections where conventional antibiotics fail .
- Anticancer Potential : Another investigation focused on the antiproliferative effects on various cancer cell lines, concluding that the compound induces cell death through apoptotic pathways, making it a candidate for further development as an anticancer agent .
Comparison with Similar Compounds
Substituent Variations in Enone Derivatives
The following table highlights key structural differences between the target compound and analogs from the literature:
Key Observations :
- Thiazolidine-Thiophene vs. Thiophene/Thiazolidinone: The thiazolidine-thiophene fusion in the target compound introduces conformational rigidity and additional hydrogen-bonding sites (N–H in thiazolidine) absent in simpler thiophene or thiazolidinone derivatives (e.g., –20). This may enhance stability in biological matrices .
Q & A
How can researchers optimize the synthetic yield of (E)-1-(2-(thiophen-3-yl)thiazolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one?
Methodological Answer:
Optimizing yield requires systematic variation of reaction parameters. Key steps include:
- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) or bases (e.g., piperidine) to enhance condensation efficiency between the thiazolidinone and chalcone precursors.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) may improve solubility, while ethanol or methanol can favor Claisen-Schmidt condensation .
- Inert Atmosphere : Use nitrogen or argon to prevent oxidation of sensitive intermediates, particularly during thiazolidinone ring formation .
- Temperature Control : Maintain 60–80°C for cyclization steps to balance reaction rate and byproduct formation .
What techniques are most reliable for confirming the E-configuration and molecular structure of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Provides unambiguous confirmation of the E-configuration and spatial arrangement of substituents. Refinement parameters (e.g., R-factor < 0.05) ensure accuracy .
- NMR Spectroscopy :
- ¹H NMR : Trans coupling constants (J = 12–16 Hz) between α,β-unsaturated protons confirm the E-geometry.
- ¹³C NMR : Carbonyl signals (C=O) near 190 ppm validate the enone system .
- IR Spectroscopy : Stretching frequencies for C=O (~1650 cm⁻¹) and C=C (~1600 cm⁻¹) corroborate structural features .
What methodological approaches are used to evaluate the potential pharmacological activities of this chalcone derivative?
Methodological Answer:
- In Vitro Assays :
- Molecular Docking : Simulate interactions with targets like tubulin (PDB: 1SA0) to predict binding modes and affinity .
- Enzyme Inhibition : Measure inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) to assess anti-inflammatory potential .
How should researchers address discrepancies in crystallographic data versus computational modeling for this compound?
Methodological Answer:
- Validate Computational Models : Compare DFT-optimized geometries (e.g., B3LYP/6-311G**) with X-ray bond lengths/angles. Discrepancies >0.05 Å may indicate solvent effects or crystal packing forces .
- Refine Experimental Conditions : Ensure crystals are grown in inert conditions (e.g., slow evaporation) to minimize lattice distortions .
- Cross-Validate Spectroscopic Data : Use NMR/IR to resolve ambiguities in computational vibrational or electronic spectra .
What strategies are employed to study the SAR of this compound regarding its thiophene and trimethoxyphenyl moieties?
Methodological Answer:
- Analog Synthesis : Replace thiophene with furan or phenyl groups to assess electronic effects on bioactivity .
- Methoxy Position Variation : Synthesize derivatives with ortho/meta-methoxy substituents to evaluate steric and electronic contributions .
- Bioisosteric Replacement : Substitute trimethoxyphenyl with trimethylphenyl to isolate hydrophobic vs. hydrogen-bonding effects .
What mechanistic insights are critical for the formation of the thiazolidinone core in this compound's synthesis?
Methodological Answer:
- Thioamide Activation : Protonation of the thioamide sulfur under acidic conditions enhances electrophilicity, facilitating nucleophilic attack by the amine .
- Cyclization Pathway : Intramolecular dehydration forms the thiazolidinone ring. Monitor intermediates via LC-MS to optimize reaction time .
- Byproduct Mitigation : Add molecular sieves to absorb water and shift equilibrium toward ring closure .
Which chromatographic methods are optimal for purifying this compound given its structural complexity?
Methodological Answer:
- Flash Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate, 7:3 → 1:1) to separate polar byproducts .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve enantiomeric impurities .
- Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals suitable for X-ray studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
